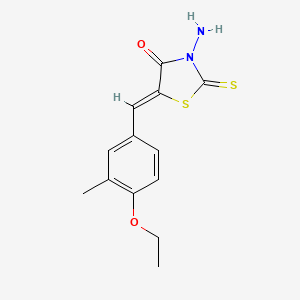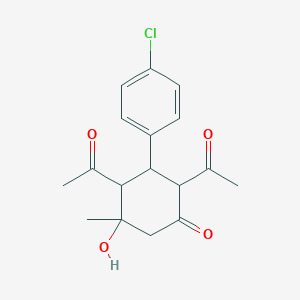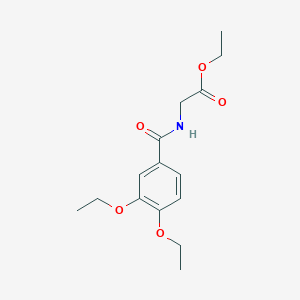![molecular formula C15H24N2 B5234778 N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
N-[2-(2-pyridinyl)ethyl]cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-pyridinyl)ethyl]cyclooctanamine, also known as JP-1302, is a chemical compound that belongs to the class of cyclooctanamine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[2-(2-pyridinyl)ethyl]cyclooctanamine acts as a selective agonist of the sigma-1 receptor, which leads to the activation of various downstream signaling pathways. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways involved in cell survival.
Biochemical and Physiological Effects
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. These effects can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on various physiological processes.
Advantages and Limitations for Lab Experiments
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, which allows for precise modulation of this receptor. It has also been shown to have a high affinity for the sigma-1 receptor, which allows for low concentrations to be used in experiments. However, N-[2-(2-pyridinyl)ethyl]cyclooctanamine has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of N-[2-(2-pyridinyl)ethyl]cyclooctanamine. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. N-[2-(2-pyridinyl)ethyl]cyclooctanamine may be a useful tool compound for studying the role of the sigma-1 receptor in these disorders. Another area of interest is the development of new derivatives of N-[2-(2-pyridinyl)ethyl]cyclooctanamine that may have improved properties, such as increased solubility and selectivity. These derivatives may be useful for studying the sigma-1 receptor in various experimental settings. Finally, the development of new methods for the synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine may allow for more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine involves the reaction of 2-bromoethyl pyridine with cyclooctanone, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain N-[2-(2-pyridinyl)ethyl]cyclooctanamine in high purity. This synthesis method has been optimized to produce N-[2-(2-pyridinyl)ethyl]cyclooctanamine in high yield and purity, making it suitable for scientific research applications.
Scientific Research Applications
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414225 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)
![(1R*,5S*)-6-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5234711.png)

![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)

![methyl 3-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5234737.png)

![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)



![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)